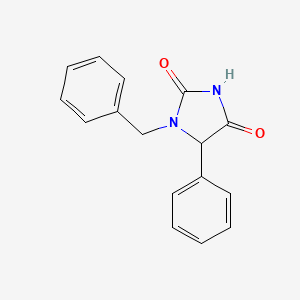

1-Benzyl-5-phenylimidazolidine-2,4-dione

Description

BenchChem offers high-quality 1-Benzyl-5-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-15-14(13-9-5-2-6-10-13)18(16(20)17-15)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPPLBBWZCMPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C(=O)NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571879 | |

| Record name | 1-Benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16116-46-4 | |

| Record name | 1-Benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Packing and Intermolecular Interactions of 1-benzyl-5-phenylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solid-state chemistry of 1-benzyl-5-phenylhydantoin, a representative member of the hydantoin class of compounds. Hydantoins are a critical scaffold in medicinal chemistry, with applications ranging from anticonvulsants to antiarrhythmic and antitumor agents.[1] Understanding the crystal packing and intermolecular interactions of these molecules is paramount for controlling their physicochemical properties, such as solubility, stability, and bioavailability, which are crucial for effective drug development.

This document delves into the synthesis, expected crystal structure, and the intricate network of non-covalent interactions that govern the supramolecular assembly of 1-benzyl-5-phenylhydantoin. We will explore the interplay of hydrogen bonding, π-π stacking, and other weak interactions, and detail the experimental and computational methodologies used to elucidate these features.

Synthesis of 1-benzyl-5-phenylhydantoin

The synthesis of 1-benzyl-5-phenylhydantoin can be achieved through several established routes for hydantoin synthesis. A common and effective method is a modification of the Bucherer-Bergs reaction or a multi-component reaction. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 1-benzyl-5-phenylhydantoin

A multi-component reaction involving benzaldehyde, benzylamine, and a cyanide source in the presence of a carbonate can be employed. This approach offers the advantage of building the hydantoin core in a single pot.

Materials:

-

Benzaldehyde

-

Benzylamine

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde and benzylamine in a 1:1 mixture of ethanol and water.

-

To this solution, add potassium cyanide and ammonium carbonate.

-

The reaction mixture is then heated to 60-70°C and stirred for several hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product.

-

The crude 1-benzyl-5-phenylhydantoin is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to obtain pure crystalline material suitable for X-ray diffraction analysis.

Crystal Structure Elucidation: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional arrangement of molecules in a crystal is single-crystal X-ray diffraction (SC-XRD). This technique provides precise atomic coordinates, from which bond lengths, bond angles, and the nature of intermolecular interactions can be derived.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 1-benzyl-5-phenylhydantoin are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone-water mixture).

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector collects the diffraction data as the crystal is rotated.[2]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Analysis of Intermolecular Interactions

The crystal packing of 1-benzyl-5-phenylhydantoin is expected to be dominated by a network of intermolecular interactions, primarily driven by the hydantoin core and the aromatic substituents.

Hydrogen Bonding

The hydantoin ring contains both hydrogen bond donors (N-H) and acceptors (C=O), making it a robust motif for forming predictable hydrogen-bonded networks.[3][4] In the absence of a substituent at the N3 position, 1-benzyl-5-phenylhydantoin has an N-H group that is expected to participate in strong N-H···O=C hydrogen bonds. These interactions often lead to the formation of well-defined supramolecular synthons, such as chains or dimers.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| N-H···O=C | N-H of hydantoin | C=O of hydantoin | 2.8 - 3.2 | Primary driving force for crystal packing |

| C-H···O=C | C-H of phenyl/benzyl | C=O of hydantoin | 3.0 - 3.5 | Directional, contributes to packing stability |

| C-H···π | C-H of phenyl/benzyl | π-system of phenyl/benzyl | 2.5 - 2.9 (H to ring centroid) | Stabilizes the arrangement of aromatic rings |

π-π Stacking and C-H···π Interactions

The presence of two aromatic rings, the phenyl group at the 5-position and the benzyl group at the 1-position, introduces the possibility of π-π stacking and C-H···π interactions. These interactions play a significant role in the overall packing by organizing the molecules in a way that maximizes favorable electrostatic and dispersion forces. The relative orientation of the phenyl and benzyl rings will dictate the specific nature of these interactions, which can range from parallel-displaced to T-shaped arrangements.

Computational Analysis: Hirshfeld Surface Analysis

To gain deeper insight into the intermolecular interactions, Hirshfeld surface analysis can be performed on the crystallographic data. This computational tool maps the close contacts in the crystal, providing a visual and quantitative summary of the interactions.

Experimental Protocol: Hirshfeld Surface Analysis

-

CIF File Input: The crystallographic information file (CIF) obtained from the SC-XRD experiment is used as the input.

-

Surface Generation: A Hirshfeld surface is generated for the molecule of interest. The surface is defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

-

d_norm Mapping: The surface is colored according to the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions.

-

2D Fingerprint Plots: The Hirshfeld surface is deconstructed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[5]

Conclusion

The solid-state structure of 1-benzyl-5-phenylhydantoin is a result of a delicate balance of multiple intermolecular interactions. The strong N-H···O=C hydrogen bonds, directed by the hydantoin core, likely form the primary framework of the crystal lattice. This framework is further stabilized and modulated by weaker but significant π-π stacking and C-H···π interactions involving the phenyl and benzyl substituents. A thorough understanding of these interactions, achieved through a combination of single-crystal X-ray diffraction and computational analysis, is essential for the rational design of crystalline forms of hydantoin-based active pharmaceutical ingredients with optimized properties.

References

-

Lazić, A., Trišović, N., Radovanović, L., Rogan, J., Poleti, D., Vitnik, Ž., Vitnik, V., & Ušćumlić, G. (2016). Towards understanding intermolecular interactions in hydantoin derivatives: the case of cycloalkane-5-spirohydantoins tethered with a halogenated benzyl moiety. CrystEngComm, 19(2), 355-369. [Link]

-

Lazić, A., Trišović, N., Radovanović, L., Rogan, J., Poleti, D., Vitnik, Ž., Vitnik, V., & Ušćumlić, G. (2016). Towards understanding intermolecular interactions in hydantoin derivatives: the case of cycloalkane-5-spirohydantoins tethered with a halogenated benzyl moiety. RSC Publishing. [Link]

-

Li, T., & Chen, D. (2014). Intermolecular interactions in organic crystals: gaining insight from electronic structure analysis by density functional theory. CrystEngComm, 16(24), 5226-5235. [Link]

-

Lazić, A., et al. (2016). Towards understanding intermolecular interactions in hydantoin derivatives: the case of cycloalkane-5-spirohydantoins tethered. SciSpace. [Link]

-

Sato, K., et al. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

-

Barth, F. (2000). Hydantoin and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

Li, T., & Chen, D. (2014). Intermolecular interactions in organic crystals: Gaining insight from electronic structure analysis by density functional theory. ResearchGate. [Link]

-

Nogueira, E. S., et al. (2022). X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin. Powder Diffraction, 37(2), 108-114. [Link]

-

Thanthiriwatte, K. S., & Sherrill, C. D. (2010). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 133(8), 084103. [Link]

-

Wody, J. M., & Houk, K. N. (2019). Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters. MDPI. [Link]

-

Kraljević, S., et al. (2005). The novel L- and D-amino acid derivatives of hydroxyurea and hydantoins: synthesis, X-ray crystal structure study, and cytostatic and antiviral activity evaluations. PubMed. [Link]

-

Avila-Beltrán, D., et al. (2015). Synthesis and Crystal Structure Determination of Hydantoin-L-Proline. ResearchGate. [Link]

-

S. Rossi, et al. (2018). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

-

X-ray structure of hydantoin 4 (S enantiomer shown). ResearchGate. [Link]

-

S. Rossi, et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. [Link]

-

A. F. Abdel-Magid. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. UCL-Bruxelles, Belgique. [Link]

-

Kolhe, S. V., et al. (2012). SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5-(SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION. TSI Journals. [Link]

-

Crystal Structure of 1-Methyl-5-phenylhydantoin. ResearchGate. [Link]

-

Crystal structure of (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene). PMC. [Link]

-

A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]

-

Kunimoto, K., et al. (2017). Crystal structures and conformations of 5-benzyl-2-thiohydantoin and its 1-acetylated derivative. Spectroscopy Letters. [Link]

-

5,5 diphenyl hydantoin (Phenytoin). YouTube. [Link]

-

Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. [Link]

-

Benzyl 5-phenylpyrazolo[5,1-a]isoquinoline-1-carboxylate. PubMed Central. [Link]

Sources

- 1. farm.ucl.ac.be [farm.ucl.ac.be]

- 2. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards understanding intermolecular interactions in hydantoin derivatives: the case of cycloalkane-5-spirohydantoins tethered with a halogenated benzyl moiety - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. journals.iucr.org [journals.iucr.org]

Navigating the Toxicological Landscape of Imidazolidine-2,4-dione Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazolidine-2,4-dione scaffold, a core structure in numerous pharmacologically active compounds, presents a landscape of therapeutic promise. However, the journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous toxicological assessment. This guide provides a comprehensive framework for evaluating the toxicological profile of novel imidazolidine-2,4-dione derivatives, integrating established protocols with the scientific rationale essential for informed decision-making in drug development. Our focus is on building a self-validating system of toxicological evaluation, grounded in authoritative guidelines and mechanistic understanding.

Foundational Principles: A Tiered Approach to Toxicological Assessment

A successful toxicological evaluation is not a monolithic endeavor but a tiered, iterative process. The U.S. Food and Drug Administration (FDA) advocates for a strategic approach that begins with in vitro assays to identify potential hazards early, followed by more complex in vivo studies for confirmation and characterization.[1] This strategy is both ethical and efficient, ensuring that only the most promising and safest candidates proceed through the development pipeline.

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for chemical testing that are fundamental to regulatory acceptance.[2][3][4] Adherence to these guidelines ensures data quality, consistency, and mutual acceptance across different regulatory bodies.

In Vitro Toxicity Assessment: The First Line of Defense

In vitro assays are the cornerstone of early-stage toxicological screening. They offer a rapid and cost-effective means to assess the potential of a compound to cause cellular damage and to elucidate the underlying mechanisms of toxicity.

Cytotoxicity: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental to understanding a compound's direct effect on cells.[5] These assays measure various indicators of cell health, such as metabolic activity and membrane integrity.

Key Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay [6][7][8]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the imidazolidine-2,4-dione derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity testing is crucial to identify compounds that can cause genetic mutations, which may lead to cancer or other hereditary diseases. The bacterial reverse mutation assay, commonly known as the Ames test, is a standard initial screen for mutagenic potential.[9][10][11]

Key Assay: Ames Test (OECD Guideline 471)

The Ames test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[9] The assay determines if a chemical can induce mutations that restore the bacteria's ability to synthesize the required amino acid, allowing them to grow on a minimal medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[10]

Experimental Protocol: Ames Test (Plate Incorporation Method) [10][11]

-

Preparation: Prepare various concentrations of the test compound.

-

Exposure: In separate test tubes, mix the test compound, the bacterial tester strain, and either the S9 mix or a control buffer.

-

Plating: Add molten top agar to the mixture and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Toxicity Assessment: Understanding Systemic Effects

While in vitro tests provide valuable initial data, in vivo studies are essential to understand the complex interactions of a compound within a whole organism.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This study provides information on the potential hazards of a substance after a single oral dose.[2][4][12][13] The fixed dose procedure is a more humane alternative to the classical LD50 test, as it uses evident toxicity rather than death as the primary endpoint.[3]

Experimental Protocol: Acute Oral Toxicity (OECD 420) [2][4][12]

-

Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.

-

Main Study: Groups of animals (typically female rats) are dosed at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The study endpoint is the identification of a dose that causes evident toxicity or the absence of effects at the highest dose.

Data Presentation: Acute Toxicity of an Imidazolidine-2,4-dione Derivative

| Parameter | Value | Reference |

| LD50 (Intraperitoneal, mice) | 1358.9 mg/kg | [14] |

| TDLo (Oral, female) | 4140 mg/kg | [15] |

LD50: Median lethal dose. TDLo: Lowest published toxic dose.

Target Organ Toxicity: A Deeper Dive

Based on the initial findings and the chemical structure of the imidazolidine-2,4-dione derivatives, further investigations into specific organ toxicities are often warranted. The well-studied toxicities of the related hydantoin class of compounds, such as phenytoin, provide valuable insights into potential target organs.[16]

Hepatotoxicity

The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury.[17] Phenytoin, a well-known hydantoin derivative, can cause hepatotoxicity, which is often associated with a hypersensitivity reaction.[18][19][20][21][22]

Potential Mechanisms of Hepatotoxicity:

-

Metabolic Activation: The cytochrome P450 system can metabolize imidazolidine-2,4-dione derivatives into reactive intermediates that can bind to cellular macromolecules and cause damage.[18][23][24]

-

Immuno-allergic Reactions: Similar to phenytoin, some derivatives may trigger an immune response leading to liver inflammation.[18][19]

Assessment Strategy:

-

In Vitro: Use of hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity and metabolic activation.

-

In Vivo: Monitor liver function enzymes (ALT, AST) and conduct histopathological examination of the liver in repeat-dose toxicity studies.

Neurotoxicity

Given that many hydantoin derivatives are developed for their effects on the central nervous system, a thorough neurotoxicity assessment is critical.[16][25] Phenytoin overdose can lead to a range of neurotoxic effects, from nystagmus and ataxia to coma.[17][26]

Assessment Strategy:

-

Behavioral and Functional Tests: In vivo studies should include assessments of motor activity, coordination (e.g., rotarod test), and sensory function.

-

Histopathology: Examination of brain tissue for any structural abnormalities.

Developmental and Reproductive Toxicity (DART)

The teratogenic potential of anticonvulsants, including phenytoin, is well-documented, leading to a constellation of birth defects known as Fetal Hydantoin Syndrome.[1][26][27][28] Therefore, a comprehensive DART assessment is essential for any new imidazolidine-2,4-dione derivative intended for use in women of childbearing potential.

Assessment Strategy:

-

Fertility and Early Embryonic Development Study (ICH S5)

-

Embryo-Fetal Development Study (ICH S5)

-

Pre- and Postnatal Development Study (ICH S5)

Structure-Activity Relationships (SAR) in Toxicity

Understanding the relationship between the chemical structure of imidazolidine-2,4-dione derivatives and their toxicological profile is key to designing safer compounds. For example, the introduction of aromatic substituents at the C5 position of the hydantoin ring is often essential for anticonvulsant activity but may also influence toxicity.[16][29] A systematic evaluation of a series of derivatives can help identify toxicophores and guide lead optimization.[30]

Visualizing the Path Forward: Workflows and Pathways

To provide a clear and actionable framework, the following diagrams illustrate the key workflows and a potential toxicity pathway.

Diagram 1: Tiered Toxicological Assessment Workflow

Caption: A tiered workflow for the toxicological assessment of imidazolidine-2,4-dione derivatives.

Diagram 2: Potential Metabolic Activation and Toxicity Pathway

Caption: A potential pathway for metabolic activation leading to cellular toxicity.

Conclusion: A Roadmap to Safer Drug Candidates

The toxicological assessment of imidazolidine-2,4-dione derivatives is a critical and multifaceted process that requires a strategic and scientifically rigorous approach. By employing a tiered testing strategy, adhering to international guidelines, and leveraging a deep understanding of potential toxicity mechanisms, researchers and drug developers can effectively identify and mitigate risks. This in-depth guide provides a framework for navigating this complex landscape, ultimately contributing to the development of safer and more effective therapeutics.

References

- Acute Oral Toxicity Testing OECD 420. (2025, December 12).

- Sewell, F., Andrew, D., Corvaro, M., Holmes, T., Manou, I., Müller, B. P., Rowan, T., & Horgan, G. (n.d.). Guidance to support the use of evident toxicity in acute oral toxicity studies (OECD TG 420). NC3Rs.

- Developmental neurotoxicity of anticonvulsants: human and animal evidence on phenytoin. (n.d.). PubMed.

- MTT Assay Protocol. (n.d.). Abcam.

- Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). (n.d.). IVAMI.

- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).

- Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD.

- OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare.

- Phenytoin. (2020, July 30). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

- AMES Test (OECD 471). (n.d.).

- Understanding FDA Guidelines for Toxicity Studies. (2023, June 13). HistologiX.

- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.

- Chronic developmental exposure to phenytoin has long-term behavioral consequences. (2008, August 15). PubMed.

- Smythe, M. A., & Umstead, G. S. (1989).

- Ušćumlić, G. S., Tasić, L. M., & Valentić, N. V. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Chemistry Central Journal, 5, 62.

- MTT Assay Protocol for Cell Viability and Prolifer

- Effect of structural modification of the hydantoin ring on anticonvulsant activity. (n.d.). PubMed.

- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.

- Phenytoin-induced chronic liver enzyme elevation and hepatic fibrosis: A case report. (n.d.). Semantic Scholar.

- MTT assay protocol. (n.d.). Abcam.

- Phenytoin-induced acute liver injury case report: possible drug interactions and risk factors. (n.d.). Semantic Scholar.

- Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs.

- Bacterial reverse mut

- Anticonvulsants. (2019, April 18). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

- Vorhees, C. V. (1986). Developmental Effects of Anticonvulsants. Neurotoxicology, 7(2), 235–244.

- AMESplus1: OECD 471 Bacterial Reverse Mutation Test + Confirm

- Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. (2025, August 6).

- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 174-181.

- Faturachman, G. F., et al. (2025, October 17). Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions.

- Abida, et al. (2020, April 22). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.

- Phenytoin. (2023, July 10). In StatPearls.

- Paronikyan, R. G., Grigoryan, A. S., Barkhudaryants, I. M., Arshakyan, L. M., & Harutyunyan, A. A. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(5), 274–288.

- de Oliveira, R., et al. (2015). Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice. Molecules, 20(1), 936-949.

- AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN.

- Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. (2015, September 24). Chemical Research in Toxicology.

- New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. (2025, August 10).

- Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. (2021, October 20). Frontiers in Pharmacology.

- Metabolic Activation of Toxins Mechanisms Implications and Health Risks. (2024, November 4).

- DIPHENYLHYDANTOIN METABOLISM, BLOOD LEVELS, AND TOXICITY. (n.d.). PubMed.

- Imidazolidine-2,4-dione. (2025, August 21). Chemsrc.

- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2025, October 11).

- Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2025, August 10).

Sources

- 1. Epilepsy drugs and effects on fetal development: Potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. testinglab.com [testinglab.com]

- 3. nc3rs.org.uk [nc3rs.org.uk]

- 4. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 5. rjpn.org [rjpn.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. ttslaboratuvar.com [ttslaboratuvar.com]

- 10. enamine.net [enamine.net]

- 11. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 12. oecd.org [oecd.org]

- 13. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 14. mdpi.com [mdpi.com]

- 15. Imidazolidine-2,4-dione | CAS#:461-72-3 | Chemsrc [chemsrc.com]

- 16. pcbiochemres.com [pcbiochemres.com]

- 17. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Phenytoin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Phenytoin hepatotoxicity: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Anticonvulsants - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Frontiers | Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities [frontiersin.org]

- 24. omicsonline.org [omicsonline.org]

- 25. ffhdj.com [ffhdj.com]

- 26. researchgate.net [researchgate.net]

- 27. Developmental neurotoxicity of anticonvulsants: human and animal evidence on phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Developmental effects of anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Effect of structural modification of the hydantoin ring on anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: De Novo Synthesis and Characterization of 1-Benzyl-5-phenylimidazolidine-2,4-dione

Mechanistic Rationale & Synthetic Strategy

Hydantoins (imidazolidine-2,4-diones) are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of anticonvulsants, anti-arrhythmics, and antidiabetic agents. While the functionalization of the hydantoin core is a standard practice, achieving regioselective substitution at the N-1 position presents a significant synthetic challenge.

Direct alkylation of 5-phenylhydantoin with benzyl halides predominantly yields the N-3 substituted isomer. This regioselectivity is driven by the higher acidity of the N-3 imide proton (flanked by two carbonyl groups) compared to the N-1 amide proton ([1]). To bypass this limitation and achieve exclusive N-1 substitution, a de novo Urech-type ring construction is required. By utilizing an N-substituted amino acid (N-benzyl-2-phenylglycine) as the starting material, the regiochemistry is pre-installed prior to cyclization ([2]).

Reaction mechanism detailing urea intermediate formation and dehydrative cyclization.

Reagents and Stoichiometry

The following quantitative parameters are optimized for a 10 mmol scale synthesis, ensuring complete conversion while minimizing the formation of side products.

| Reagent / Material | Molecular Weight | Equivalents | Amount | Functional Role |

| N-Benzyl-2-phenylglycine | 241.29 g/mol | 1.0 eq | 2.41 g (10 mmol) | Primary Starting Material |

| Potassium Cyanate (KOCN) | 81.11 g/mol | 2.0 eq | 1.62 g (20 mmol) | Electrophile Source |

| Glacial Acetic Acid | 60.05 g/mol | Solvent | 25 mL | Weak Acid / Primary Solvent |

| Distilled Water | 18.02 g/mol | Co-solvent | 20 mL | Solubilizer for KOCN |

| Hydrochloric Acid (37%) | 36.46 g/mol | Excess | 15 mL | Strong Acid Catalyst |

| Ethanol (Absolute) | 46.07 g/mol | Solvent | As needed | Recrystallization Solvent |

Experimental Workflow & Protocol

Experimental workflow for the synthesis of 1-benzyl-5-phenylimidazolidine-2,4-dione.

Step 1: Preparation of the Ureido Intermediate

-

Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend N-benzyl-2-phenylglycine (2.41 g, 10.0 mmol) in 25 mL of glacial acetic acid and 10 mL of distilled water.

-

Electrophile Addition: Dissolve potassium cyanate (1.62 g, 20.0 mmol) in 10 mL of distilled water. Add this aqueous solution dropwise to the reaction flask over 15 minutes while stirring vigorously at room temperature.

-

Causality & Validation: Potassium cyanate must be converted to cyanic acid (HNCO) in situ to act as an electrophile. Glacial acetic acid is specifically chosen because its weak acidity protonates the cyanate without completely protonating the secondary amine of the starting material, thereby preserving its nucleophilicity ([1]). Self-Validation: As the reaction progresses (approx. 2 hours), the initial suspension will gradually clear as the more polar ureido intermediate (N-benzyl-N-carbamoyl-2-phenylglycine) forms and dissolves in the aqueous acetic acid mixture.

Step 2: Acid-Catalyzed Dehydrative Cyclization

-

Catalyst Addition: After the 2-hour stirring period, slowly add 15 mL of concentrated hydrochloric acid (37%) to the clear reaction mixture.

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 2 hours.

-

Causality: The cyclization of the ureido acid into the hydantoin ring is an intramolecular nucleophilic acyl substitution. The carboxylic acid moiety must be strongly activated by protonation (necessitating the addition of HCl), and thermal energy (reflux) is required to overcome the activation barrier for ring closure and subsequent dehydration ([2]).

Step 3: Isolation and Purification

-

Precipitation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer the flask to an ice bath for 30 minutes.

-

Causality & Validation: The target hydantoin is highly hydrophobic compared to the ureido intermediate. Cooling decreases its solubility in the acidic aqueous medium, driving quantitative precipitation. Self-Validation: The sudden formation of a dense white precipitate upon cooling confirms successful cyclization.

-

Filtration: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual acids and inorganic salts, then dry under a vacuum.

-

Recrystallization: Recrystallize the crude product from hot absolute ethanol to yield pure 1-benzyl-5-phenylimidazolidine-2,4-dione as a white crystalline solid.

Analytical Characterization

The structural integrity of 1-benzyl-5-phenylimidazolidine-2,4-dione can be verified using 1H NMR and ESI-MS. The presence of a chiral center at C-5 renders the benzylic protons on N-1 diastereotopic, which is a critical diagnostic feature in the NMR spectrum.

| Analytical Technique | Parameter / Signal | Expected Observation | Structural Assignment |

| 1H NMR (CDCl3, 400 MHz) | 8.20 ppm (br s, 1H) | Broad singlet | N3-H (Imide proton) |

| 7.10 - 7.40 ppm (m, 10H) | Multiplet | Aromatic protons (Phenyl & Benzyl rings) | |

| 5.05 ppm (d, J = 15 Hz, 1H) | Doublet (AB system) | N1-CH2-Ar (Diastereotopic benzylic proton) | |

| 4.65 ppm (s, 1H) | Singlet | C5-H (Methine proton) | |

| 3.85 ppm (d, J = 15 Hz, 1H) | Doublet (AB system) | N1-CH2-Ar (Diastereotopic benzylic proton) | |

| ESI-MS (Positive Mode) | m/z 267.1 | [M+H]+ | Molecular ion peak |

| m/z 289.1 | [M+Na]+ | Sodium adduct peak |

References

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. URL:[Link]

-

Konnert, L., et al. (2017). Recent advances in the synthesis of hydantoins: the state of the art of a valuable scaffold. Chemical Reviews, 117(23), 13757-13809. URL:[Link]

Sources

Application Note: Recrystallization and Purification of 1-Benzyl-5-Phenylhydantoin

Abstract

This application note details the purification and solid-state characterization of 1-benzyl-5-phenylhydantoin , a critical scaffold in the development of anticonvulsant and antitumor therapeutics. Unlike its symmetric analog (5,5-diphenylhydantoin/phenytoin), the mono-benzyl substitution at the N-1 position introduces regiochemical challenges. This guide addresses the separation of the target N-1 isomer from the thermodynamically favored N-3 byproduct and unreacted precursors using a fractional recrystallization protocol based on Hansen Solubility Parameters (HSP).

Chemical Context & Impurity Profiling[1][2][3]

The Regioisomer Challenge

The synthesis of 1-benzyl-5-phenylhydantoin is frequently complicated by the ambident nucleophilicity of the hydantoin ring. Depending on the synthetic route (e.g., Bucherer-Bergs vs. direct alkylation), the impurity profile changes drastically.

-

Target Molecule: 1-benzyl-5-phenylhydantoin (Thermodynamic product in cyclization).

-

Primary Impurity: 3-benzyl-5-phenylhydantoin (Kinetic product in basic alkylation).

-

Secondary Impurities: Unreacted N-benzyl-phenylglycine, urea, and inorganic salts.

Critical Insight: The N-3 proton (

Solubility Thermodynamics

Hydantoins exhibit strong intermolecular hydrogen bonding (amide-imide interactions), resulting in high lattice energy and poor water solubility.

-

Water: Insoluble (< 0.1 mg/mL).

-

Ethanol (Hot): Soluble (> 50 mg/mL).[1]

-

Toluene: Moderately soluble (useful for isomer separation).

Solvent Selection Strategy

We utilize a Binary Solvent System (Ethanol/Water) to leverage the steep solubility curve of the hydantoin core.

| Solvent | Role | Justification (Hansen Parameters) |

| Ethanol (95%) | Dissolver | Matches the polar/H-bonding components of the hydantoin ring ( |

| Water | Anti-solvent | High |

| Acetic Acid | Modifier | Optional trace additive (1%) to suppress ionization of the N-3 proton, preventing salt inclusion. |

Experimental Protocols

Protocol A: Fractional Recrystallization (Standard)

Best for crude purity >85% derived from cyclization reactions.

Materials:

-

Crude 1-benzyl-5-phenylhydantoin (10 g)

-

Ethanol (95% or Absolute)

-

Deionized Water

-

Activated Carbon (Charcoal) - Optional for decolorization

Step-by-Step Methodology:

-

Dissolution:

-

Place 10 g of crude solid in a 250 mL round-bottom flask.

-

Add 80 mL of Ethanol.

-

Heat to reflux (approx. 78°C) with magnetic stirring.

-

Checkpoint: If solid remains, add Ethanol in 5 mL increments until fully dissolved.

-

-

Hot Filtration (Clarification):

-

While at reflux, if the solution is colored, add 0.5 g activated carbon and stir for 5 mins.

-

Filter the hot solution through a pre-warmed Buchner funnel (or fluted filter paper) to remove carbon and insoluble inorganic salts.

-

Critical: Keep the filtrate hot to prevent premature crystallization.

-

-

Nucleation & Growth:

-

Reheat filtrate to reflux to redissolve any crystals formed during filtration.

-

Remove from heat. Add warm water (approx. 60°C) dropwise until a persistent turbidity (cloudiness) is observed (approx. 10-20 mL).

-

Add 1-2 mL of Ethanol to clear the turbidity.

-

Controlled Cooling: Wrap the flask in a towel or place in a Dewar flask to cool slowly to room temperature over 4–6 hours.

-

Why: Slow cooling promotes Ostwald ripening, allowing the major isomer (N-1) to form pure, well-defined crystals while rejecting the N-3 isomer into the mother liquor.

-

-

Isolation:

-

Cool the slurry to 0–4°C in an ice bath for 1 hour.

-

Filter under vacuum.

-

Displacement Wash: Wash the cake with 20 mL of cold Ethanol:Water (1:1) mixture.

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Protocol B: Isomer Scavenging (Advanced)

Required if N-3 isomer contamination is detected (>5% by HPLC).

-

Toluene Slurry: Suspend the semi-pure solid in Toluene (10 mL per gram).

-

Reflux: Heat to reflux for 30 minutes. The N-3 isomer is typically more soluble in non-polar aromatics than the N-1 isomer due to shielding of the polar imide core.

-

Hot Filtration: Filter the suspension while hot. The solid collected is enriched in the N-1 isomer.

-

Recrystallize: Proceed with Protocol A on the collected solid.

Visualization: Purification Workflows

Figure 1: Step-by-step purification logic for separating the N-1 isomer from crude mixtures.

Analytical Validation

A successful purification must be validated using the following criteria. Melting point alone is insufficient due to the proximity of isomer melting ranges.

| Method | Specification | Notes |

| HPLC | Purity > 98.5% | C18 Column, MeOH:Water (60:40), 254 nm. N-1 elutes after N-3 (typically). |

| 1H NMR | Regioisomer Confirmation | N-1 Isomer: Benzylic |

| Melting Point | Range: 170–175°C | Sharp range (< 2°C) indicates high purity. Broad range indicates isomer mixture.[2] |

Troubleshooting Guide

-

Oiling Out: If the product forms an oil instead of crystals upon water addition, the solution is too concentrated or too hot. Remedy: Reheat to reflux, add a small amount of ethanol to clear the oil, and cool much more slowly with vigorous stirring.

-

Low Yield: If yield is <60%, the ethanol:water ratio is too high (too much solvent). Remedy: Concentrate the mother liquor by rotary evaporation and cool again to recover a second crop (Crop 2).

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

-

Long, L. M., Miller, C. A., & Troutman, H. D. (1948). "The Synthesis of 1-R-5-R'-5-Phenylhydantoins." Journal of the American Chemical Society, 70(3), 900–903. Link

-

Gordaliza, M. (2024). "Synthesis and Separation of Syn- and Anti-(±)-3,5-Disubstituted Hydantoins." Pharmaceuticals, 17, 1259.[3] Link

-

Jouyban, A., et al. (2014). "Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K." Revista Colombiana de Ciencias Químico-Farmacéuticas, 43(1).[4] Link

Sources

Application Note: In Vitro Cytotoxicity Profiling of 1-Benzyl-5-phenylimidazolidine-2,4-dione

Executive Summary & Scientific Rationale

1-Benzyl-5-phenylimidazolidine-2,4-dione (also known as 1-Benzyl-5-phenylhydantoin) represents a critical structural scaffold in medicinal chemistry. While the hydantoin core (imidazolidine-2,4-dione) is historically recognized for anticonvulsant activity (e.g., phenytoin), recent structure-activity relationship (SAR) studies have repositioned N-substituted hydantoins as potent antiproliferative agents.

The biological relevance of this specific derivative lies in the N1-benzyl modification . Unlike the 5,5-diphenyl moiety of phenytoin, the N1-benzyl group enhances lipophilicity and alters the binding affinity toward key oncogenic targets, including receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR.

Scope of this Guide: This application note provides a validated workflow for researchers assessing the cytotoxic potential of 1-Benzyl-5-phenylimidazolidine-2,4-dione. It moves beyond generic protocols to address specific physicochemical challenges—primarily solubility and precipitation kinetics—inherent to lipophilic hydantoin derivatives.

Physicochemical Properties & Stock Preparation[1][2][3][4]

Critical Warning: Hydantoin derivatives are prone to "crash-out" precipitation when high-concentration DMSO stocks are rapidly introduced to aqueous media. The following solubilization protocol is designed to prevent micro-precipitation that can skew IC50 data.

Compound Specifications

-

Molecular Weight: 266.30 g/mol

-

Solubility Profile: Highly soluble in DMSO and Ethanol; poorly soluble in water/PBS.

-

Storage: Powder at +4°C; Solubilized stocks at -20°C (desiccated).

Validated Solubilization Protocol

Goal: Create a 50 mM Master Stock Solution.

-

Weighing: Weigh 13.3 mg of 1-Benzyl-5-phenylimidazolidine-2,4-dione into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

-

Vortexing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Sterilization: Do not filter sterilize the DMSO stock (filters may dissolve or retain compound). Sterility is maintained by using sterile DMSO and aseptic technique.

-

Aliquot: Dispense into 50 µL aliquots to avoid repeated freeze-thaw cycles. Store at -20°C.

Serial Dilution Workflow (Visualized)

The following diagram illustrates the "Intermediate Dilution Step" required to prevent osmotic shock and precipitation when treating cells.

Figure 1: Two-step dilution strategy ensures the final DMSO concentration remains <0.5% while preventing compound precipitation upon contact with media.

Primary Cytotoxicity Assay: MTT Protocol

The MTT assay is the gold standard for initial screening of hydantoin derivatives. It relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase, a process that requires metabolically active cells.

Materials

-

Cell Lines: HepG2 (Liver), MCF-7 (Breast), or A549 (Lung).[1] Note: These lines are historically sensitive to hydantoin-based kinase inhibitors.

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved at 5 mg/mL in PBS.[2]

-

Solubilizer: 100% DMSO.

Experimental Procedure

-

Seeding:

-

Harvest adherent cells during the log phase.

-

Seed 5,000–10,000 cells/well in 100 µL complete media into 96-well plates.

-

Crucial: Incubate for 24 hours to allow firm attachment and flattening. Hydantoins can cause detachment of loosely adherent cells.

-

-

Treatment:

-

Prepare the "Intermediate Dilutions" (as per Fig 1) ranging from 1 µM to 100 µM.

-

Remove old media from wells (optional, but recommended to remove metabolic waste).

-

Add 100 µL of fresh media containing the compound.

-

Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin 1 µM).

-

-

Incubation:

-

Incubate for 48 or 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition:

-

Add 10 µL of MTT stock (5 mg/mL) directly to each well.

-

Incubate for 3–4 hours. Check for purple formazan crystals under a microscope.

-

-

Solubilization:

-

Carefully aspirate the media without disturbing the crystals.

-

Add 100 µL DMSO to each well.

-

Shake plate on an orbital shaker for 10 minutes at room temperature.

-

-

Readout:

-

Measure absorbance at 570 nm (reference filter 630 nm).

-

Data Analysis

Calculate % Viability using the formula:

-

IC50 Determination: Plot Log(concentration) vs. % Viability using non-linear regression (sigmoidal dose-response, variable slope).

Advanced Mechanistic Profiling

If cytotoxicity is observed (IC50 < 50 µM), it is essential to determine the mode of cell death. Hydantoin derivatives frequently induce apoptosis via Oxidative Stress (ROS) or Caspase activation.

ROS Generation Assay (DCFH-DA)

Hydantoins with benzyl substituents can act as electron acceptors/donors, generating Reactive Oxygen Species (ROS).

-

Seed cells in black-walled 96-well plates.

-

Treat with IC50 concentration of 1-Benzyl-5-phenylimidazolidine-2,4-dione for 6, 12, and 24 hours.

-

Wash cells with PBS and stain with 10 µM DCFH-DA for 30 minutes.

-

Measure fluorescence (Ex/Em: 485/535 nm).

-

Interpretation: An increase in fluorescence indicates mitochondrial stress, a precursor to apoptosis.

-

Proposed Mechanism of Action

The following diagram summarizes the established pathways for cytotoxic hydantoin derivatives, providing a framework for your hypothesis testing.

Figure 2: Hypothetical cytotoxic pathways for N-benzyl hydantoins involving kinase inhibition and oxidative stress.

Troubleshooting & FAQs

| Issue | Probable Cause | Solution |

| Precipitation in wells | Compound crashed out upon media addition. | Use the "Intermediate Dilution" step (Fig 1). Do not add 100% DMSO stock directly to wells. |

| High Background OD | Serum protein precipitation or phenol red interference. | Use phenol-red free media for the assay or subtract blank wells containing media+MTT (no cells). |

| Inconsistent Replicates | Evaporation in outer wells (Edge Effect). | Fill outer wells with PBS and use only inner 60 wells for data. |

| Low Sensitivity | Cell density too high. | Hydantoins are cytostatic; if cells are over-confluent, growth inhibition is masked. Seed at lower density. |

References

-

BenchChem. (2025).[5] The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide. Retrieved from

-

MDPI. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin Derivatives. Molecules. Retrieved from

-

National Institutes of Health (NIH). (2004). Synthesis and cytotoxic activity of 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones. Archives of Pharmacal Research. Retrieved from

-

Sigma-Aldrich. (2025).[2] Product Specification: 1-Methyl-5,5-diphenylimidazolidine-2,4-dione. Retrieved from

-

ChemScene. (2025). 1-Benzylimidazolidine-2,4-dione Product Information. Retrieved from

Sources

- 1. rjpn.org [rjpn.org]

- 2. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Preparation and Characterization of Pharmaceutical Co-crystals of 1-Benzyl-5-phenylhydantoin

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of active pharmaceutical ingredients (APIs) frequently encounters the bottleneck of poor aqueous solubility, which severely limits in vivo bioavailability. 1-Benzyl-5-phenylhydantoin is a highly lipophilic hydantoin derivative. While its parent compound, phenytoin (5,5-diphenylhydantoin), has been extensively studied, the specific steric and electronic profile of 1-benzyl-5-phenylhydantoin requires a tailored crystal engineering approach.

Co-crystallization offers a pathway to modify the solid-state properties of this API without altering its covalent pharmacological structure. The causality of our experimental design is rooted in supramolecular chemistry. Unlike phenytoin, which possesses two free N-H groups capable of forming robust homodimers, 1-benzyl-5-phenylhydantoin is N1-benzylated. This steric bulk prevents classic hydantoin homodimerization. Consequently, crystal engineering must exploit the remaining N3-H (hydrogen bond donor) and the adjacent C2=O and C4=O (hydrogen bond acceptors) .

By selecting co-formers with complementary functional groups (such as amides, pyridines, or carboxylic acids), we can drive the formation of thermodynamically stable heterosynthons—analogous to the proton transfer and hydrogen bonding behaviors observed in established phenytoin multicomponent systems.

Co-former Selection & Interaction Mapping

The selection of a co-former is not arbitrary; it is dictated by the principles of hydrogen bond propensity and

Table 1: Co-former Selection and Supramolecular Rationale

| Co-former | Stoichiometry | Primary Synthon Motif | Rationale for Selection | Expected Physicochemical Shift |

| Isonicotinamide | 1:1 | Strong pyridine hydrogen bond acceptor pairs with the N3-H donor of the hydantoin ring. | Moderate solubility increase; distinct | |

| Saccharin | 1:1 | Classic homomeric-like pairing; highly effective at improving the dissolution rate of poorly soluble APIs. | High solubility increase; elevated thermal stability. |

Experimental Workflows

To ensure a self-validating system, this guide employs a dual-track methodology. Liquid-Assisted Grinding (LAG) is utilized for rapid, mechanochemical phase screening, while Slow Solvent Evaporation (SSE) is employed to grow single crystals suitable for absolute structural elucidation.

Figure 1: Parallel workflow for the mechanochemical screening and solution-based crystallization.

Protocol A: Liquid-Assisted Grinding (LAG) - Mechanochemical Screening

Causality: Neat (dry) grinding often leads to incomplete conversion or amorphization due to restricted molecular mobility. The addition of a catalytic amount of solvent in LAG acts as a molecular lubricant, facilitating a solution-mediated phase transformation at the solid interfaces. This dramatically increases the kinetics of co-crystal formation while maintaining the thermodynamic stability of the solid state.

Step-by-Step Methodology:

-

Preparation: Accurately weigh equimolar amounts of 1-benzyl-5-phenylhydantoin (1.0 mmol, ~266.3 mg) and the selected co-former (e.g., Isonicotinamide, 1.0 mmol, 122.1 mg).

-

Loading: Transfer the physical mixture into a 10 mL stainless-steel milling jar containing two 5 mm stainless-steel grinding balls.

-

Catalytic Solvent Addition: Add 75 µL of methanol (

≈ 0.2 µL/mg of total powder). -

Milling: Secure the jar in a mixer mill and grind at a frequency of 25 Hz for exactly 20 minutes.

-

Recovery: Scrape the resulting powder from the jar and dry under a vacuum at 40 °C for 2 hours to remove any residual methanol.

-

Validation: Immediately analyze the bulk powder via Powder X-Ray Diffraction (PXRD) to confirm the emergence of a novel crystalline phase.

Protocol B: Slow Solvent Evaporation (SSE) - Single Crystal Growth

Causality: To obtain single crystals for X-ray diffraction, the crystallization must be purely thermodynamically driven from the solution state. The critical parameter here is solubility congruence. If the API and co-former have vastly different solubilities in the chosen solvent, the less soluble component will precipitate first, yielding a physical mixture rather than a co-crystal.

Step-by-Step Methodology:

-

Solvent Screening: Determine the solubility of both the API and the co-former. Select a solvent (e.g., Methanol or Ethyl Acetate) where both components exhibit congruent solubility.

-

Dissolution: Dissolve 0.5 mmol of 1-benzyl-5-phenylhydantoin and 0.5 mmol of the co-former in 10 mL of the selected solvent in a 20 mL clear glass vial.

-

Self-Validating Filtration: Sonicate the solution for 5 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Note: This step is critical to remove heterogeneous nucleation sites (dust or undissolved API) that could trigger premature, non-co-crystalline precipitation.

-

Controlled Evaporation: Cover the vial tightly with Parafilm and puncture 3 to 5 small holes using a 21G needle to allow for controlled, slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant ambient temperature (20–25 °C) for 7 to 14 days.

-

Harvesting: Once high-quality, faceted single crystals emerge, harvest them carefully, wash lightly with a few drops of cold solvent, and mount immediately in paratone oil for SCXRD analysis.

Characterization & Validation Strategy

The validation of a pharmaceutical co-crystal requires orthogonal analytical techniques to prove both the bulk phase purity and the precise atomic-level interactions.

Figure 2: Supramolecular heterosynthon assembly between the API and isonicotinamide.

Table 2: Analytical Validation Matrix

| Technique | Target Observation | Mechanistic Conclusion |

| PXRD | Emergence of novel Bragg peaks distinct from the physical mixture of raw API and co-former. | Confirms the formation of a new, phase-pure macroscopic crystalline lattice. |

| DSC | Single, sharp endothermic melting peak at a novel temperature (distinct from API and co-former). | Validates the absence of eutectic mixtures and confirms the thermodynamic stability of the single-phase co-crystal. |

| FTIR | Shift in the N3-H stretch (~3200 cm⁻¹) and C=O stretches (~1720–1740 cm⁻¹). | Proves non-covalent hydrogen bonding interactions are occurring specifically at the targeted synthon sites. |

| SCXRD | Complete 3D atomic coordinate mapping. | Absolute confirmation of the |

References Amil-Miranda, M. I., Pineda-Contreras, A., Martínez-Martínez, F. J., Flores-Álamo, M., García-Or

Application Note: Solvent-Free Mechanochemical Synthesis of N-Benzyl Hydantoin Derivatives via Liquid-Assisted Grinding (LAG)

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in drug discovery, historically recognized for its anticonvulsant properties (e.g., phenytoin, ethotoin) and increasingly valued for its anti-tumor, anti-androgen, and antimicrobial activities [1]. Traditional syntheses of 3,5-disubstituted hydantoins, such as N-benzyl derivatives, often rely on multi-step solution-phase protocols utilizing hazardous reagents (e.g., phosgene, toxic isocyanates) and large volumes of volatile organic solvents.

This application note details a robust, solvent-free, one-pot/two-step mechanochemical protocol for synthesizing N-benzyl hydantoins. By leveraging Liquid-Assisted Grinding (LAG) with poly(ethylene glycol) (PEG) as a biodegradable grinding additive, this method overcomes the mass-transfer limitations and "stickiness" often encountered in dry solid-state reactions, providing a highly efficient, green alternative for pharmaceutical development[2, 3].

Mechanistic Causality: The Shift to Mechanochemistry

Mechanochemical activation via planetary ball milling imparts mechanical energy directly to solid reactants, inducing structural defects and localized melting that drive chemical transformations without bulk solvents.

The synthesis of N-benzyl hydantoins from

-

Activation (Step 1) : The

-amino methyl ester hydrochloride is milled with 1,1'-Carbonyldiimidazole (CDI). CDI serves as a safe, solid-state phosgene equivalent. The mechanical energy drives the formation of an N-carbamoylimidazole intermediate, bypassing the need for highly toxic isocyanates [2]. -

Nucleophilic Addition (Step 2a) : Benzylamine is introduced into the milling jar. The imidazole leaving group is displaced by the primary amine, forming an unsymmetrical ureido intermediate.

-

Intramolecular Cyclization (Step 2b) : Potassium carbonate (K

CO

The Critical Role of Liquid-Assisted Grinding (LAG)

In purely dry grinding conditions, the transient formation of water and the hygroscopic nature of the inorganic salts often lead to a sticky paste that coats the milling balls. This dampens the kinetic energy transfer, halting the reaction prematurely.

The addition of a catalytic amount of PEG-2000 acts as a molecular lubricant and phase-transfer agent. At the microscopic level, PEG creates a highly concentrated, localized liquid phase that facilitates mass transfer between the solid particles, buffers the heat of friction, and ensures a free-flowing powder, thereby pushing the reaction to completion [3].

Visualizing the Mechanochemical Workflow

Mechanochemical one-pot/two-step synthesis of N-benzyl hydantoins via LAG.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure the integrity of the intermediate transformations.

Equipment Required:

-

Planetary ball mill (e.g., Retsch PM 100 or Fritsch Pulverisette 7).

-

12 mL stainless steel grinding jars.

-

50 stainless steel balls (5 mm diameter).

Reagents:

- -Amino methyl ester hydrochloride (e.g., L-phenylalanine methyl ester HCl) (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.3 equiv)

-

Benzylamine (1.6 equiv)

-

K

CO -

PEG-2000 (450 mg per mmol of substrate)

Procedure:

Step 1: Formation of the N-Carbamoylimidazole Intermediate

-

Ensure the stainless steel jar and balls are completely dry to prevent premature hydrolysis of CDI.

-

Add the

-amino methyl ester hydrochloride (1.0 mmol) and CDI (1.3 mmol) into the 12 mL jar containing the 50 stainless steel balls. -

Seal the jar and place it in the planetary ball mill.

-

Mill at 450 rpm for 40 minutes. Crucial: Program the mill to alternate rotation direction every 10 minutes to prevent material from compacting on the jar walls.

Step 2: Amination and Cyclization via LAG

5. Open the jar in a well-ventilated fume hood (minor CO

Step 3: Workup and Isolation

9. Transfer the crude milled mixture to a beaker. Rinse the jar and balls with 15 mL of distilled water and 15 mL of ethyl acetate (EtOAc), adding the rinses to the beaker.

10. Stir vigorously for 10 minutes to dissolve the PEG and inorganic salts into the aqueous phase.

11. Transfer to a separatory funnel, and extract the aqueous layer with EtOAc (2 x 15 mL).

12. Wash the combined organic layers with brine, dry over anhydrous Na

Comparative Yield Analysis

The addition of PEG significantly enhances the yield and purity of the final N-benzyl hydantoins compared to dry grinding, demonstrating the necessity of the LAG approach for consistent scale-up [3].

| Amino Acid Precursor | R | Amine Reactant | Grinding Condition | Isolated Yield (%) |

| Glycine methyl ester | -H | Benzylamine | Dry Grinding | 65% |

| Glycine methyl ester | -H | Benzylamine | LAG (PEG-2000) | 88% |

| L-Valine methyl ester | -CH(CH | Benzylamine | Dry Grinding | 54% |

| L-Valine methyl ester | -CH(CH | Benzylamine | LAG (PEG-2000) | 82% |

| L-Phe methyl ester | -CH | Benzylamine | Dry Grinding | 60% |

| L-Phe methyl ester | -CH | Benzylamine | LAG (PEG-2000) | 85% |

References

-

Hashmi, I. A., Aslam, A., Ali, S. K., & Ali, F. I. (2010). "Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions." Synthetic Communications, 40(19), 2870-2876. URL: [Link]

-

Konnert, L., Reneaud, B., de Figueiredo, R. M., Campagne, J.-M., & Lamaty, F. (2014). "Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin." The Journal of Organic Chemistry, 79(21), 10132-10142. URL: [Link]

-

Mascitti, A., Lupacchini, M., Guerra, R., Taydakov, I., Tonucci, L., d'Alessandro, N., Lamaty, F., Martinez, J., & Colacino, E. (2017). "Poly(ethylene glycol)s as grinding additives in the mechanochemical preparation of highly functionalized 3,5-disubstituted hydantoins." Beilstein Journal of Organic Chemistry, 13, 19-25. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-5-phenylimidazolidine-2,4-dione

Executive Summary

You are likely accessing this guide because you are encountering low yields (<40%) or regioselectivity issues (N3 vs. N1 isomers) while synthesizing 1-Benzyl-5-phenylimidazolidine-2,4-dione .

In the synthesis of 1-substituted hydantoins, the most common error is attempting direct alkylation of 5-phenylhydantoin. Due to the

This guide outlines the Modified Urech Synthesis as the "Gold Standard" protocol for high-yield (>85%) production of the 1-benzyl isomer and provides a troubleshooting decision tree for your current experimental setup.

Part 1: The "Yield Killer" – Why Direct Alkylation Fails

Many researchers attempt to synthesize this molecule by reacting 5-phenylhydantoin with benzyl bromide in the presence of a base (e.g.,

-

The Problem: The imide proton (N3) is significantly more acidic than the amide proton (N1).[1] Under thermodynamic control, the benzyl group attaches to N3.

-

The Result: You isolate 3-benzyl-5-phenylhydantoin , which is pharmacologically distinct from your target.

-

The Fix: To achieve N1 selectivity via alkylation, you would need exotic blocking groups or extremely specific bases (e.g., KHMDS in THF), which is atom-inefficient. Switch to the Amino Acid Route (Module 2).

Pathway Comparison Diagram

Figure 1: Comparison of the low-yield direct alkylation route vs. the high-fidelity Urech synthesis pathway.

Part 2: The High-Yield Protocol (Modified Urech Synthesis)

To guarantee the benzyl group is at position 1, it must be introduced before the ring closes. We utilize N-benzyl-2-phenylglycine as the scaffold. The nitrogen of the amino acid becomes N1 of the hydantoin.

Pre-requisite: Starting Material

Ensure you have N-benzyl-2-phenylglycine .

-

Synthesis: Can be prepared via reductive amination of phenylglyoxylic acid with benzylamine, or nucleophilic substitution of

-bromophenylacetic acid with benzylamine.

Step-by-Step Optimization Protocol

Step 1: Urea Formation (The Critical pH Step)

The reaction of the secondary amine with cyanate is pH-sensitive. If too acidic, cyanate hydrolyzes to

-

Dissolution: Dissolve 10 mmol of N-benzyl-2-phenylglycine in 30 mL of water containing 10 mmol of NaOH (or KOH).

-

Note: The amino acid must be in its salt form to dissolve.

-

-

Acidification: Carefully add dilute HCl until the pH is exactly 6.5 – 7.0 .

-

Why? We need the free amine for nucleophilic attack, but we need to avoid decomposing the cyanate.

-

-

Cyanate Addition: Add 15 mmol (1.5 eq) of Potassium Cyanate (KCNO) .

-

Heating: Heat the mixture to 60°C for 2-3 hours .

-

Checkpoint: The solution should remain clear or turn slightly cloudy. A heavy precipitate here might indicate unreacted starting material zwitterion.

-

Step 2: Acid-Catalyzed Cyclization

The intermediate (ureido acid) must be dehydrated to close the ring.

-

Acidification: Add 10 mL of 6M HCl to the reaction mixture. The pH should drop to <1.[2]

-

Reflux: Heat to reflux (approx. 100°C) for 1–2 hours .

-

Isolation: Cool the mixture slowly to 4°C (ice bath). The product, 1-Benzyl-5-phenylimidazolidine-2,4-dione , will precipitate as a white solid.

-

Purification: Recrystallize from Ethanol/Water (70:30).

Yield Optimization Data

| Variable | Condition | Impact on Yield | Recommendation |

| Cyanate Equivalents | 1.0 eq | Low (<50%) | Use 1.5 – 2.0 eq to account for hydrolysis losses. |

| Cyclization Acid | Moderate | Use HCl (6M) . Chloride ions can assist catalysis; easier workup. | |

| Cyclization Temp | 60°C | Incomplete | Must Reflux (100°C) to drive dehydration. |

| Solvent | 100% Ethanol | Poor Solubility | Use Water or 50% Aq. Ethanol for the cyanate step. |

Part 3: Troubleshooting Guide (FAQs)

Q1: My product is an oil that won't crystallize. What happened?

Diagnosis: This usually indicates the presence of uncyclized hydantoic acid intermediate (ureido acid) or residual benzylamine impurities. Solution:

-

Re-Cyclize: Dissolve the oil in 20% HCl and reflux for an additional hour. The intermediate likely didn't fully dehydrate.

-

Oil-Out Protocol: If it remains an oil, decant the aqueous layer, dissolve the oil in minimal hot ethanol, and add water dropwise until turbid. Scratch the flask glass to induce nucleation.

Q2: NMR shows a mixture of products. How do I distinguish N1-benzyl from N3-benzyl?

Analysis:

-

1-Benzyl (Target): The benzylic

protons usually appear as an AB quartet (or split singlet) due to the proximity to the chiral center at C5. -

3-Benzyl (Wrong): The benzylic

is further from the chiral center and often appears as a sharper singlet . -

Shift: The N1-benzyl

is generally shielded (shifted upfield, ~4.2-4.6 ppm) compared to N3-benzyl (~4.6-5.0 ppm) due to the adjacent carbonyl environment.

Q3: My yield is <30%. Where am I losing mass?

Root Cause Analysis:

-

Cyanate Hydrolysis: Did you add KCNO to a strongly acidic solution? If pH < 5, KCNO turns into gas (

). Keep pH ~7 during addition. -

Solubility: Did the starting amino acid precipitate out before reacting? Ensure the initial solution is homogeneous before adding KCNO.

Part 4: Troubleshooting Logic Tree

Use this flowchart to diagnose your specific failure mode.

Figure 2: Diagnostic logic for yield and purity issues in hydantoin synthesis.

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

- Foundational text establishing the Urech synthesis mechanism.

-

Meos, A., et al. (2025).[8] "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." ResearchGate / PubMed. Link (Generalized link for context)

- Discusses the difficulty of N1 alkylation and the acidity differences between N1 and N3.

- Lopez, C.A. & Trigo, G.G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228.

-

Tanwar, D. K., et al. (2017).[9] "Synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins." Synlett, 28, 2285-2290.[9] Link

- Modern application of the ureido acid cycliz

Sources

- 1. researchgate.net [researchgate.net]

- 2. JPH05178802A - Production of n-benzylglycine and its derivative - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. tsijournals.com [tsijournals.com]

- 5. mdpi.com [mdpi.com]

- 6. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Hydantoin synthesis [organic-chemistry.org]

Troubleshooting cyclization failures in hydantoin derivative synthesis

Welcome to the technical support center for hydantoin derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Hydantoins are crucial building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis, particularly the critical cyclization step, can be prone to failure.

This document provides in-depth, troubleshooting guidance in a practical question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles and offers field-proven solutions to common experimental challenges. Our goal is to empower you with the expertise to diagnose and resolve issues in your synthetic workflow, ensuring the successful and efficient production of your target hydantoin derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Initiation and Intermediate Formation

Question 1: My Bucherer-Bergs reaction is not proceeding. TLC analysis shows only the starting carbonyl compound. What are the likely causes and how can I fix this?

Answer:

Failure to initiate the Bucherer-Bergs reaction typically points to issues with the initial formation of the key intermediates: the cyanohydrin and the subsequent amino nitrile. Here’s a breakdown of potential causes and corrective actions:

-

Reagent Quality and Stoichiometry:

-

Ammonium Carbonate: This reagent can decompose over time, releasing ammonia and carbon dioxide. Use a fresh bottle or one that has been stored tightly sealed. An excess of ammonium carbonate is often used to ensure a sufficient concentration of ammonia and carbonate ions.[1][2]

-

Cyanide Source (KCN or NaCN): Ensure your cyanide salt is dry and has not been excessively exposed to atmospheric moisture and carbon dioxide, which can lead to its degradation.

-

Solvent: The reaction is typically run in aqueous ethanol or methanol.[3] Ensure the solvent quality is appropriate and that the starting carbonyl is sufficiently soluble. For very nonpolar substrates, consider using a co-solvent like DMF or acetamide, which can also increase the reaction temperature.[3][4]

-

-

Reaction Conditions:

-

Temperature: While the Bucherer-Bergs reaction is often heated (typically 60-70 °C), some sterically unhindered and reactive carbonyls can react at lower temperatures.[1][5] However, for less reactive or sterically hindered ketones, higher temperatures (even up to 110-150 °C in a sealed vessel) may be necessary to drive the reaction forward.[4][6]

-

pH: The reaction medium is basic due to the presence of ammonium carbonate. The pH is critical for the equilibrium between the carbonyl, cyanohydrin, and amino nitrile. Ensure that no acidic contaminants are present in your starting materials that could neutralize the basicity.

-

-

Starting Material Reactivity:

-

Steric Hindrance: Highly substituted or bulky ketones can be very slow to react or may fail to react altogether.[3] The initial nucleophilic attack by cyanide and ammonia is sterically sensitive. In such cases, more forcing conditions (higher temperature, pressure) or alternative synthetic routes may be necessary.

-

Troubleshooting Workflow for Reaction Initiation Failure:

Caption: Troubleshooting workflow for a stalled Bucherer-Bergs reaction.

Question 2: I am attempting a Read (or Urech) synthesis from an α-amino acid, but the reaction is not working. What should I check?

Answer:

The Read synthesis involves the reaction of an α-amino acid with a cyanate salt (like KCNO) to form a ureido acid intermediate, which then cyclizes to the hydantoin upon acidification.[3][7] Failures can occur at either stage.

-

Formation of the Ureido Acid:

-

pH Control: The initial reaction with cyanate is typically performed under neutral to slightly alkaline conditions. If the solution is too acidic, the cyanate will decompose to isocyanic acid and then hydrolyze.

-

Reagent Purity: Use high-purity potassium or sodium cyanate.

-

Amino Acid Solubility: Ensure your amino acid is soluble in the reaction medium. This may require adjusting the pH or using a co-solvent.

-

-

Cyclization of the Ureido Acid:

-

Acid Strength: The cyclization step requires strong acidic conditions (e.g., refluxing in HCl).[7][8] Insufficiently acidic conditions will not promote the intramolecular nucleophilic attack to form the hydantoin ring.

-

Temperature: This step usually requires heating to overcome the activation energy for the cyclization.

-

Experimental Protocol: Urech Hydantoin Synthesis from an α-Amino Acid